

o-Anisic acid-d3 properties

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Compound of Interest

Compound Name: 2-Methoxybenzoic acid-d3

Cat. No.: B127334

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An In-depth Technical Guide to o-Anisic acid-d3

Introduction

o-Anisic acid-d3 is the deuterated form of o-Anisic acid (also known as 2-methoxybenzoic acid). The incorporation of three deuterium atoms on the methoxy group makes it a valuable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. This guide provides a comprehensive overview of the properties, synthesis, and applications of o-Anisic acid-d3 for researchers, scientists, and drug development professionals. While specific experimental data for the deuterated form is limited, this guide extrapolates from the well-documented properties of o-Anisic acid and the general principles of isotope-labeled compounds.

Core Properties

The physical and chemical properties of o-Anisic acid-d3 are expected to be very similar to those of o-Anisic acid, with the primary difference being its molecular weight.

Chemical and Physical Properties



Property	Value (o-Anisic acid)	Value (o-Anisic acid-d3, Estimated)	Citation
Molecular Formula	C ₈ H ₈ O ₃	C8H5D3O3	[1][2]
Molecular Weight	152.15 g/mol	155.17 g/mol	[1][2]
Appearance	White to off-white crystalline powder	White to off-white crystalline powder	[3][4][5]
Melting Point	98-103 °C	Expected to be similar to o-Anisic acid	[1][3][6]
Boiling Point	279-280 °C	Expected to be similar to o-Anisic acid	[5]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and ethanol. Limited solubility in water.	Expected to be similar to o-Anisic acid	[7][8]
рКа	4.09	Expected to be similar to o-Anisic acid	[1]
CAS Number	579-75-9	Not specified in search results	[1]

Spectroscopic Data

The spectroscopic data for o-Anisic acid-d3 will be nearly identical to that of o-Anisic acid, with key differences in the mass spectrum and the proton NMR spectrum due to the deuterium labeling.



Spectroscopy	Expected Peaks for o-Anisic acid	Expected Changes for o-Anisic acid-d3	Citation
¹ H NMR	- ~11-13 ppm: Broad singlet, 1H (carboxylic acid proton)- 6.8–8.0 ppm: Multiplets, 4H (aromatic protons)- ~3.7–3.9 ppm: Singlet, 3H (methoxy protons)	- The singlet at ~3.7-3.9 ppm corresponding to the methoxy protons will be absent.	[9]
¹³ C NMR	- ~165–175 ppm: Carboxyl carbon- ~110–150 ppm: Aromatic carbons- ~55–57 ppm: Methoxy carbon	- A slight shift in the methoxy carbon signal is expected.	[9]
Infrared (IR)	- ~2500–3300 cm ⁻¹ : Broad peak (O-H of carboxylic acid)- ~1680–1720 cm ⁻¹ : Strong, sharp peak (C=O of carboxylic acid)- ~1200–1300 cm ⁻¹ : C-O stretch (ether, methoxy)	- No significant changes are expected.	[9]
Mass Spectrometry (MS)	Molecular Ion (M+) at m/z 152	- Molecular Ion (M+) will be at m/z 155, a +3 Da shift.	[7]

Experimental ProtocolsSynthesis of o-Anisic acid-d3 (Proposed)

A common method for the synthesis of o-Anisic acid is the hydrolysis of methyl 2-methoxybenzoate.[10] A plausible synthesis for the deuterated analog would involve using a

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deuterated methylating agent.

Reaction: Hydrolysis of methyl 2-methoxy-d3-benzoate.

Materials:

- Methyl 2-hydroxybenzoate
- Deuterated methyl iodide (CD₃I)
- Sodium hydroxide (NaOH)
- Methanol
- Hydrochloric acid (HCl)
- Water
- Appropriate organic solvents for extraction (e.g., ethyl acetate)

Methodology:

- Methylation: Dissolve methyl 2-hydroxybenzoate in a suitable solvent like acetone. Add a
 base such as potassium carbonate, followed by the addition of deuterated methyl iodide
 (CD₃I). Heat the reaction mixture under reflux until the starting material is consumed
 (monitored by TLC). After cooling, filter the mixture and evaporate the solvent to obtain crude
 methyl 2-methoxy-d3-benzoate.
- Hydrolysis: Dissolve the crude methyl 2-methoxy-d3-benzoate in methanol. Add a solution of sodium hydroxide in water. Heat the mixture to 40°C and stir for approximately 2.5 hours.[10]
- Acidification and Isolation: After the reaction is complete (monitored by TLC), cool the
 mixture to room temperature. Acidify the solution with hydrochloric acid to a pH of 2-3 to
 precipitate the product.[10]
- Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield o-Anisic acid-d3. Further purification can be achieved by recrystallization from a suitable solvent system.



Use as an Internal Standard in LC-MS/MS Analysis (General Protocol)

o-Anisic acid-d3 is an ideal internal standard for the quantification of o-Anisic acid in biological matrices due to its similar chemical and physical properties, which ensures it behaves similarly during sample preparation and analysis, while its different mass allows for its distinction by the mass spectrometer.[11][12]

Objective: To quantify the concentration of o-Anisic acid in a plasma sample using isotope dilution mass spectrometry with o-Anisic acid-d3 as an internal standard.

Materials:

- Plasma sample
- o-Anisic acid-d3 stock solution (e.g., 1 mg/mL in methanol)
- Acetonitrile (for protein precipitation)
- · Formic acid
- Water (LC-MS grade)
- Methanol (LC-MS grade)
- HPLC system coupled to a triple quadrupole mass spectrometer
- C18 reversed-phase HPLC column

Methodology:

- Sample Preparation:
 - Thaw plasma samples and the o-Anisic acid-d3 internal standard (IS) stock solution at room temperature.
 - In a microcentrifuge tube, add 50 μL of the plasma sample.



- Add 10 μL of the IS working solution (a diluted solution of the stock in methanol).
- Add 200 μL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in methanol
 - HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and IS.
 - Injection Volume: 5 μL
 - Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode.
 - MRM Transition for o-Anisic acid: To be determined by infusion and optimization.
 - MRM Transition for o-Anisic acid-d3: The precursor ion will be +3 Da higher than that of o-Anisic acid, and the product ion may be the same or also shifted.
- Quantification:
 - A calibration curve is generated by analyzing standards of known o-Anisic acid concentrations with a constant amount of o-Anisic acid-d3 IS.
 - The ratio of the peak area of the analyte to the peak area of the IS is plotted against the concentration of the analyte.



• The concentration of o-Anisic acid in the unknown samples is determined from the calibration curve.

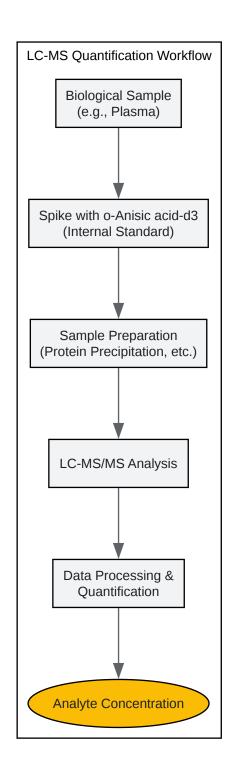
Applications in Research and Drug Development

- Internal Standard: The primary application of o-Anisic acid-d3 is as an internal standard for accurate and precise quantification of o-Anisic acid in various matrices, including biological fluids and environmental samples.[7][13]
- Metabolic Studies: Deuterated compounds can be used in metabolic studies to trace the fate of the parent compound in biological systems.
- Pharmaceutical Synthesis: o-Anisic acid is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[3][8] The deuterated form can be used in studies related to the synthesis and metabolism of these APIs.

Visualizations









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